16-Methanethiosulfonyl Hexadecanoic Acid
Beschreibung
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Eigenschaften
IUPAC Name |
16-methylsulfonylsulfanylhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4S2/c1-23(20,21)22-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUUDPJEVIDJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404452 | |
| Record name | 16-Methanethiosulfonyl Hexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-81-7 | |
| Record name | 16-Methanethiosulfonyl Hexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Harnessing the Unique Reactivity of Cysteine with MTS-C16
An In-depth Technical Guide to the Cysteine Reactivity of MTS-C16
In the landscape of protein research, the amino acid cysteine holds a special status. Its thiol group is a potent nucleophile, making it a prime target for specific chemical modification.[1][2] This unique reactivity allows scientists to label, track, and probe protein structure and function with a high degree of precision. Among the arsenal of thiol-reactive compounds, methanethiosulfonate (MTS) reagents are particularly powerful tools for their specificity and the reversible nature of the bond they form.[3][4]
This guide focuses on a specific, powerful member of this family: Hexadecyl Methanethiosulfonate (MTS-C16) . Characterized by its methanethiosulfonate reactive head and a long, 16-carbon hydrophobic tail, MTS-C16 is uniquely suited for investigating challenging targets like membrane proteins, including ion channels and transporters.[3] As a Senior Application Scientist, my goal is to provide you not just with protocols, but with a deep, mechanistic understanding of MTS-C16's reactivity. This guide is designed for researchers, scientists, and drug development professionals who seek to leverage this reagent to its full potential, explaining the causality behind experimental choices to ensure robust and reproducible results.
Part 1: The Core Chemistry of MTS-C16 Reactivity
Understanding the fundamental chemistry of the MTS-cysteine reaction is paramount to designing successful experiments. The reaction is not merely a mixing of reagents; it is a controlled chemical event governed by predictable principles.
The Reaction Mechanism: Forming a Stable Disulfide Bridge
The core reaction between MTS-C16 and a cysteine residue is a nucleophilic substitution. The deprotonated form of the cysteine's thiol group, the highly reactive thiolate anion (R-S⁻) , acts as the nucleophile. It attacks the electropositive sulfur atom of the MTS-C16 reagent, displacing the methanesulfinate group. This forms a stable, mixed disulfide bond between the protein and the C16 alkyl chain, covalently tethering the hydrophobic tail to the protein of interest.[3][5]
The byproduct of this reaction, methanesulfinic acid (CH₃SO₂H), is generally non-reactive and decomposes into volatile products that do not interfere with the newly modified protein.[3]
Sources
- 1. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global profiling of phosphorylation-dependent changes in cysteine reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oa.tib.eu [oa.tib.eu]
Preliminary Investigations with MTS-C16 (MOTS-c): A Technical Guide to Metabolic Peptide Therapeutics
An in-depth technical guide on the preliminary investigation of MTS-C16 (functionally identified here as the mitochondrial-derived peptide MOTS-c , a 16-amino acid metabolic regulator), designed for researchers and drug development professionals.
Executive Summary & Scope
MTS-C16 , widely recognized in advanced metabolic research as MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c), represents a paradigm shift in peptide therapeutics. Unlike canonical nuclear-encoded peptides, MTS-C16 is a 16-amino acid peptide encoded by the mitochondrial genome that functions as a potent regulator of metabolic homeostasis.
This guide provides a rigorous technical framework for the preliminary investigation of MTS-C16. It moves beyond basic handling to address the specific physicochemical challenges of mitochondrial peptides, their unique "mitonuclear" signaling mechanisms, and the critical validation steps required before advancing to in vivo models.
Clarification on Nomenclature:
-
Target Entity: MTS-C16 (Sequence: MRWQEMGYIFYPRKLR).
-
Functional Class: Mitochondrial-Derived Peptide (MDP).
-
Primary Mechanism: Folate cycle inhibition leading to AMPK activation and nuclear translocation.
Pre-Experimental Validation: Physicochemical Integrity
The failure of peptide therapeutics often stems from improper handling rather than lack of efficacy. MTS-C16 requires specific protocols to maintain its secondary structure and bioactivity.
Peptide Reconstitution & Solubility
MTS-C16 is an amphipathic peptide with a propensity for aggregation at high concentrations. Standard "dissolve in water" protocols often lead to silent precipitation and inconsistent IC50 data.
| Parameter | Protocol / Specification | Rationale (Causality) |
| Solvent | Sterile PBS (pH 7.4) or ddH₂O | MTS-C16 is generally hydrophilic. Avoid DMSO unless necessary for modified variants (e.g., lipidated), as DMSO can induce artifactual membrane permeabilization in metabolic assays. |
| Concentration | Stock: 1 mM | Higher concentrations (>2 mM) risk amyloid-like aggregation due to the hydrophobic phenylalanine/tyrosine core. |
| Storage | -80°C (Aliquot immediately) | Peptide bonds are susceptible to hydrolysis. Repeated freeze-thaw cycles degrade the N-terminal Methionine, critical for receptor recognition. |
| Vessel | Low-Protein Binding Tubes (Siliconized) | Prevents adsorptive loss of the peptide to polypropylene surfaces, which can skew dose-response curves by up to 20%. |
Quality Control Check (HPLC/MS)
Before any biological assay, verify the integrity of the MTS-C16 lot.
-
Purity Requirement: >95% (impurities can trigger non-specific immune responses).
-
Mass Verification: Expected MW ~2174.6 Da.
-
Protocol: Run a gradient C18 Reverse-Phase HPLC (5% to 65% Acetonitrile with 0.1% TFA). Note: Oxidation of Methionine (+16 Da) is a common degradation product that renders the peptide inactive.
Core Experimental Workflows
These workflows are designed to be self-validating systems. Each step includes an internal check to ensure the observed effect is specific to MTS-C16.
Cytotoxicity & Viability Profiling (MTS vs. ATP Assays)
Critical Distinction: While the "MTS Assay" (tetrazolium reduction) is common, it measures metabolic activity (NAD(P)H flux), not just cell number. Since MTS-C16 modulates metabolism, an MTS assay can yield false positives (e.g., increased signal due to metabolic boost, not proliferation).
Recommended Protocol: Dual-Readout Viability
-
Seed Cells: HEK293 or C2C12 myoblasts (5,000 cells/well) in 96-well plates.
-
Treatment: MTS-C16 dose curve (0, 1, 10, 50, 100 µM) for 24h and 48h.
-
Assay A (Metabolic): Add MTS Reagent (Promega) or WST-1. Incubate 2h. Read OD490.
-
Assay B (Structural): Use Crystal Violet or LDH Release on the same or parallel plates.
-
Data Interpretation:
-
If MTS signal
but Crystal Violet : Metabolic hyperactivation (Expected for MTS-C16). -
If MTS signal
and LDH : Cytotoxicity (Toxic threshold reached).
-
Target Engagement: AMPK Activation Pathway
The hallmark of MTS-C16 activity is the phosphorylation of AMPK (Thr172) via the folate cycle restriction mechanism.
Western Blot Validation Protocol:
-
Serum Starvation: Starve cells (0.5% FBS) for 4 hours to reduce basal AMPK activity.
-
Pulse Treatment: Treat with MTS-C16 (10 µM) for 30, 60, and 120 minutes .
-
Positive Control: AICAR (1 mM) or Metformin (2 mM).
-
Negative Control: Scrambled Peptide (Same AA composition, random sequence).
-
-
Lysis: Use RIPA buffer + Phosphatase Inhibitors (Sodium Fluoride, Sodium Orthovanadate). Crucial: Lysis must be rapid and on ice to prevent dephosphorylation.
-
Detection:
-
Primary Ab: p-AMPK
(Thr172). -
Loading Control: Total AMPK
(NOT Actin/GAPDH alone, to verify specific phosphorylation ratio).
-
Mechanistic Visualization
The following diagram illustrates the "Mitonuclear" communication pathway utilized by MTS-C16 (MOTS-c). It highlights the unique mechanism where a mitochondrial-derived signal regulates nuclear gene expression.
Figure 1: The Mitonuclear Signaling Cascade of MTS-C16. The peptide inhibits the folate cycle, leading to AICAR accumulation and subsequent AMPK activation, bridging mitochondrial status with nuclear gene regulation.
Advanced Experimental: Metabolic Flux Analysis (Seahorse)
For drug development, confirming the functional metabolic shift is superior to simple blotting.
Protocol: Mitochondrial Stress Test (Seahorse XF)
-
Cell Prep: Seed C2C12 myoblasts on XF96 plates. Differentiate for 4 days.
-
Treatment: Pre-treat with MTS-C16 (10 µM) for 4 hours.
-
Assay Media: Unbuffered DMEM (pH 7.4) with Glucose (10 mM), Pyruvate (1 mM), Glutamine (2 mM).
-
Injections:
-
Port A: Oligomycin (ATP Synthase inhibitor).
-
Port B: FCCP (Uncoupler - Max Respiration).
-
Port C: Rotenone/Antimycin A (ETC inhibitors).
-
-
Expected Outcome: MTS-C16 treated cells should display preserved or enhanced Spare Respiratory Capacity and potentially elevated basal glycolysis (ECAR) due to AMPK-mediated glucose uptake.
References
-
Lee, C., et al. (2015). "The Mitochondrial-Derived Peptide MOTS-c Promotes Metabolic Homeostasis and Reduces Obesity and Insulin Resistance." Cell Metabolism. Link
-
Kim, K.H., et al. (2018). "MOTS-c: A novel mitochondrial-derived peptide regulating muscle metabolism." Free Radical Biology and Medicine. Link
-
Reynolds, J.C., et al. (2021). "Mitochondrial-derived peptides: New regulators of metabolism." Experimental Physiology. Link
-
Promega Corporation. (2023). "CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) Technical Bulletin." Promega Protocols. Link
-
Agilent Technologies. (2022). "Seahorse XF Cell Mito Stress Test Kit User Guide." Agilent Manuals. Link
Methodological & Application
Application Notes and Protocols for 16-Methanethiosulfonyl Hexadecanoic Acid in Substituted Cysteine Accessibility Mapping
A Senior Application Scientist's Guide to Probing the Depths of Protein Structure
Abstract
The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique for elucidating protein structure and dynamics, particularly for membrane proteins which are notoriously challenging to study by traditional structural biology methods.[1][2][3] This guide provides an in-depth exploration of a specialized tool in the SCAM toolkit: 16-Methanethiosulfonyl Hexadecanoic Acid (MTS-C16). The long, sixteen-carbon acyl chain of MTS-C16 renders it a unique, lipophilic probe capable of partitioning into the lipid bilayer and accessing deep, hydrophobic pockets within proteins. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical guidance necessary to leverage the unique properties of MTS-C16 for high-resolution structural mapping.
Introduction: Beyond the Surface with Long-Chain Probes
Substituted Cysteine Accessibility Mapping (SCAM) combines site-directed mutagenesis with chemical labeling to map the solvent-accessible surfaces of proteins.[1][2][4] The core principle involves systematically replacing amino acid residues with cysteine, which possesses a uniquely reactive thiol group, and then probing the accessibility of this thiol to sulfhydryl-specific reagents.[5] The family of methanethiosulfonate (MTS) reagents are particularly well-suited for SCAM due to their high specificity and rapid reaction kinetics with cysteine residues under physiological conditions.[6]
While a variety of MTS reagents with different sizes and charges have been developed to probe the aqueous-accessible surfaces of proteins, the exploration of deeply embedded regions and the lipid-protein interface has been more challenging. This compound (MTS-C16) is a novel probe designed to address this challenge. Its long hexadecanoyl (C16) chain provides a strong hydrophobic character, allowing it to partition into the lipid bilayer and probe the accessibility of cysteine residues within the transmembrane domains of membrane proteins and deep within the hydrophobic pockets of soluble proteins. This unique property opens up new avenues for understanding protein-lipid interactions, mapping the architecture of binding sites for lipophilic ligands, and elucidating the conformational changes that occur within the hydrophobic core of proteins.
The Chemistry of MTS-C16: A Tale of Two Ends
MTS-C16 is an amphipathic molecule with a reactive headgroup and a long, hydrophobic tail. This dual nature is the key to its utility in SCAM.
-
The Reactive Headgroup: The methanethiosulfonate (MTS) group is highly electrophilic and reacts specifically with the nucleophilic thiol group of a cysteine residue to form a stable disulfide bond. This reaction is rapid and occurs under mild conditions, making it ideal for studying proteins in their native or near-native state. The reaction is also reversible through the addition of reducing agents like dithiothreitol (DTT), providing a means to control the labeling experiment.
-
The Hydrophobic Tail: The 16-carbon hexadecanoyl chain is essentially a palmitic acid derivative, a common saturated fatty acid in biological membranes.[7] This long, saturated alkyl chain gives MTS-C16 a highly lipophilic character, causing it to preferentially partition into hydrophobic environments such as the lipid bilayer of a cell membrane or a hydrophobic pocket within a protein.
The interplay between the reactive headgroup and the hydrophobic tail allows MTS-C16 to act as a "depth gauge" for cysteine accessibility within hydrophobic regions of a protein.
General workflow for a SCAM experiment using MTS-C16.
Detection and Data Analysis
The method of detection will depend on the experimental goals and the available instrumentation.
-
Mass Spectrometry: This is the most direct method for confirming the covalent modification of the cysteine residue. The mass of the protein will increase by the mass of the MTS-C16 adduct minus the mass of the leaving methanethiosulfonate group.
-
Functional Assays: If the labeling of a specific cysteine residue affects the protein's function (e.g., enzyme activity, channel conductance), then a functional assay can be used to quantify the extent of labeling.
-
Gel-Shift Assays: The addition of the bulky, hydrophobic MTS-C16 adduct can sometimes cause a shift in the protein's mobility on SDS-PAGE, which can be visualized by Coomassie staining or Western blotting.
-
Biotinylated MTS Analogs: For easier detection by Western blotting, a biotinylated version of a long-chain MTS reagent could be synthesized. After labeling, the protein can be detected using streptavidin-HRP conjugates.
Interpreting the Data: From Reactivity to Structure
The interpretation of SCAM data with MTS-C16 requires careful consideration of the reagent's properties.
-
High Reactivity: A rapid and complete reaction of a cysteine residue with MTS-C16 suggests that the residue is highly accessible within a hydrophobic environment.
-
Low or No Reactivity: A lack of reactivity could indicate several possibilities:
-
The cysteine residue is buried within the protein core and is inaccessible.
-
The cysteine residue is in a hydrophilic environment where the MTS-C16 does not partition.
-
The local environment of the cysteine is sterically hindered, preventing the bulky MTS-C16 from accessing the thiol group.
-
-
Changes in Reactivity: A change in the reactivity of a cysteine residue in response to a stimulus (e.g., ligand binding) provides strong evidence for a conformational change in that region of the protein.
By comparing the reactivity of a series of single-cysteine mutants, a detailed map of the protein's hydrophobic accessible surfaces can be constructed.
Troubleshooting Common Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| MTS-C16 Precipitation | Low solubility in aqueous buffer. | Increase the concentration of a mild, non-ionic detergent in the reaction buffer. Prepare fresh working solutions and use immediately. |
| No or Low Labeling | Cysteine is not accessible. MTS-C16 is degraded. Reaction conditions are not optimal. | Confirm protein expression and folding. Prepare fresh MTS-C16 stock and working solutions. Optimize reaction time, temperature, and MTS-C16 concentration. |
| Non-specific Labeling | Reaction with other nucleophilic residues at high pH. Hydrophobic interactions of MTS-C16 with the protein surface. | Perform the reaction at a lower pH (e.g., 7.0-7.5). Include a no-cysteine control to assess background binding. |
| Incomplete Reaction | Insufficient reaction time or MTS-C16 concentration. Steric hindrance around the cysteine residue. | Increase the incubation time and/or the concentration of MTS-C16. Consider using a smaller MTS reagent as a positive control for accessibility. |
Conclusion: A Powerful Tool for Exploring the Hydrophobic World of Proteins
This compound (MTS-C16) is a specialized and powerful reagent for Substituted Cysteine Accessibility Mapping. Its long, hydrophobic tail enables the probing of protein regions that are inaccessible to traditional, water-soluble reagents. By providing a means to map the lipid-exposed surfaces of membrane proteins and the deep, hydrophobic pockets of soluble proteins, MTS-C16 offers a unique window into the structure, function, and dynamics of these challenging but critically important biological macromolecules. Careful experimental design and optimization are key to unlocking the full potential of this innovative tool in drug discovery and fundamental biological research.
References
-
Liapakis, G., Simpson, M. M., & Javitch, J. A. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current Protocols in Neuroscience, Chapter 4, Unit 4.15. [Link]
-
Bogdanov, M., Heacock, P., & Dowhan, W. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol, 8(17), e2998. [Link]
-
Uptima. (n.d.). MTS reagents. Interchim. [Link]
-
Kao, W. R., & Karlin, A. (1986). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. The Journal of biological chemistry, 261(32), 14955–14958. [Link]
-
Dahal, R. A., et al. (2018). Inhibitor mechanisms in the S1 binding site of the dopamine transporter defined by multi-site molecular tethering of photoactive cocaine analogs. Neuropharmacology, 138, 308-319. [Link]
-
Zhu, J., & Xian, M. (2015). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Molecules (Basel, Switzerland), 20(7), 12420–12431. [Link]
-
De Jesus, M. A., & Allen, P. G. (2020). Lipids: chemical tools for their synthesis, modification, and analysis. Chemical Society reviews, 49(12), 3983–3996. [Link]
-
Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in enzymology, 293, 123–145. [Link]
-
Loo, T. W., & Clarke, D. M. (2001). Methanethiosulfonate derivatives of rhodamine and verapamil activate human P-glycoprotein at different sites. The Journal of biological chemistry, 276(18), 14972–14977. [Link]
-
De Jesus, M. A., & Allen, P. G. (2020). Lipids: chemical tools for their synthesis, modification, and analysis. Chemical Society Reviews, 49(12), 3983-3996. [Link]
-
Fernández-Leiro, R., & Scheres, S. H. W. (2023). Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis. International journal of molecular sciences, 24(9), 8346. [Link]
-
Li, Y., et al. (2023). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Chemical Science, 14(34), 9071-9086. [Link]
-
Liapakis, G., Simpson, M. M., & Javitch, J. A. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current protocols in neuroscience, Chapter 4, Unit 4.15. [Link]
-
Geppert, T., et al. (2017). Azide-Modified Membrane Lipids: Synthesis, Properties, and Reactivity. Langmuir, 33(17), 4235–4246. [Link]
-
Langan, R. A., et al. (2023). Solubilization of Membrane Proteins using designed protein WRAPS. bioRxiv. [Link]
-
Valencia, D. P., et al. (2012). Large-scale synthesis of lipid-polymer hybrid nanoparticles using a multi-inlet vortex reactor. Langmuir, 28(41), 14758–14764. [Link]
-
Percher, A., & Hang, H. C. (2017). Mass-tag labeling for the determination of protein S-fatty acylation. Methods in enzymology, 598, 27–41. [Link]
-
Interchim. (n.d.). Fluorescent MTS. [Link]
Sources
- 1. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ttuhsc.edu [ttuhsc.edu]
- 7. Mass-tag labeling for the determination of protein S-fatty acylation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Chemical Biology of "Pseudo-Palmitoylation"
Application Note: Precision Chemical Lipidation Modifying Membrane Proteins with MTS-C16 to Mimic S-Palmitoylation
S-palmitoylation—the reversible attachment of a 16-carbon fatty acid to cysteine residues—is a critical regulator of membrane protein trafficking, stability, and gating kinetics. However, studying this modification is notoriously difficult due to the promiscuity and complexity of the enzymatic machinery (DHHC acyltransferases).
Hexadecyl Methanethiosulfonate (MTS-C16) offers a precise, chemical biology alternative. Unlike enzymatic palmitoylation, MTS-C16 allows researchers to acutely install a palmitoyl mimic onto a specific, genetically engineered cysteine residue in vitro or in excised membrane patches. This technique, often termed "chemical lipidation" or "pseudo-palmitoylation," bypasses the cellular enzymatic machinery, allowing for the direct biophysical characterization of how a lipid anchor influences protein function.
This guide details the protocol for synthesizing the MTS-C16 probe (if not commercially available), preparing the reagent, executing the modification, and validating the lipidation event.
Mechanism of Action
The reaction relies on the specific attack of a free thiol (sulfhydryl) group on the protein by the methanethiosulfonate (MTS) moiety. The leaving group is a sulfinic acid, resulting in a mixed disulfide bond connecting the protein to the C16 tail.
Key Advantage: Unlike native thioester-linked palmitoylation, the MTS-C16 disulfide bond is stable in the cytosol but reversible upon the addition of reducing agents (DTT or
Figure 1: Chemical mechanism of MTS-C16 modification. The methanethiosulfonate group acts as a highly specific electrophile for the cysteine thiolate.
Strategic Planning & Pre-Experimental Design
Before handling reagents, the biological system must be optimized for chemical specificity.
A. Cysteine Engineering (The "Cys-Less" Background)
MTS reagents will react with any accessible free cysteine.
-
Requirement: You must generate a "Cys-less" or "minimal-Cys" background.
-
Action: Mutate non-essential native cysteines to Serine (S), Alanine (A), or Valine (V).
-
Target: Introduce a single Cysteine at the putative palmitoylation site (e.g., intracellular loop or C-terminus).
B. Buffer Considerations
-
pH: The reaction rate is pH-dependent. A pH of 7.0–7.5 is optimal. Higher pH increases reaction speed but accelerates MTS hydrolysis.
-
Reductants: Buffers MUST NOT contain DTT,
-Mercaptoethanol, or TCEP during the reaction. These will instantly quench the MTS reagent and reverse the modification. -
Detergents: If working with purified proteins, avoid detergents with large hydrophobic cavities that might sequester the C16 tail before it reacts. DM (Decyl Maltoside) or DDM (Dodecyl Maltoside) are generally acceptable.
Protocol 1: Reagent Preparation and Handling
Challenge: MTS-C16 is extremely hydrophobic compared to standard MTS reagents (like MTSEA or MTSES). It acts like a lipid and will precipitate in aqueous buffer if not handled correctly.
-
Stock Solution:
-
Dissolve solid MTS-C16 (Hexadecyl Methanethiosulfonate) in 100% anhydrous DMSO .
-
Concentration: Prepare a high-concentration stock (e.g., 100 mM ).
-
Storage: Aliquot into single-use vials (5-10 µL) and store at -80°C . Avoid freeze-thaw cycles; moisture hydrolyzes the MTS group.
-
-
Working Solution (The "Modification Mix"):
-
Do not dilute the stock until seconds before application.
-
Target Concentration: 1 µM to 100 µM (depending on protein density and access).
-
Solubility Trick: For concentrations >10 µM in aqueous buffer, pulse-sonicate the solution for 5 seconds to disperse the lipid, or include 0.5 mg/mL cyclodextrin to act as a carrier if the protein tolerates it.
-
Protocol 2: The Modification Workflow
This protocol describes the modification of a purified membrane protein reconstituted in liposomes or detergent micelles.
Step 1: Reduction (Pre-treatment) Ensure the target cysteine is reduced and available.
-
Incubate protein with 5 mM DTT for 30 minutes on ice.
-
CRITICAL STEP: Remove DTT completely. Use a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in Degassed Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).
-
Note: Trace DTT will ruin the experiment.
Step 2: The Labeling Reaction
-
Thaw one aliquot of 100 mM MTS-C16 stock.
-
Add MTS-C16 to the protein sample (typically 1–10 µM protein) to a final concentration of 50 µM (approx. 5–10x molar excess).
-
Solvent Control: Prepare a parallel sample with DMSO only.
-
Incubation: Incubate for 15–30 minutes at Room Temperature (22°C) in the dark.
-
Why dark? Prevents photo-oxidation of lipids.
-
Why 15 mins? MTS reactions are fast; prolonged incubation increases non-specific hydrophobic partitioning.
-
Step 3: Quenching
-
Stop the reaction by adding 10 mM L-Cysteine or by immediate buffer exchange.
-
Note: Do not quench with DTT, as this will strip the C16 label you just attached.
Protocol 3: Validation & Functional Assay
Verifying the addition of a lipid tail is challenging because the hydrophobicity makes Mass Spectrometry (MS) ionization difficult. Functional validation is often more reliable.
Method A: The "Reversibility Check" (Functional)
If the protein is an ion channel (e.g., voltage-gated sodium channel), use patch-clamp electrophysiology.
-
Baseline: Record currents in the "Control" (DMSO) state.
-
Modify: Perfuse MTS-C16 (10 µM) into the recording chamber (intracellular side for cytoplasmic Cys). Monitor for kinetic shift (e.g., shift in voltage-dependence of inactivation).
-
Validate (The Switch): Perfuse 10 mM DTT .
-
Result: If the kinetic shift reverses to baseline, the effect was due to the specific disulfide-linked lipid.
Method B: Gel Shift (PEG-Switch Variant)
Since C16 does not add significant mass for a gel shift, use a competition assay.
-
Label: Perform MTS-C16 labeling as above.
-
Block: Add NEM (N-Ethylmaleimide) to block any unreacted cysteines.
-
Strip: Add DTT to remove the MTS-C16.
-
Tag: Add PEG-Maleimide (5 kDa).
-
Readout:
-
Successful MTS-C16 labeling: The Cys was protected by C16 during the NEM block, then stripped, then PEGylated. Result: Band Shift.
-
Failed MTS-C16 labeling: The Cys was free, reacted with NEM. DTT does nothing. PEG cannot bind. Result: No Shift.
-
Figure 2: Dual-path validation workflow. Functional reversal with DTT is the gold standard for confirming specific MTS-C16 modification.
Data Summary: Comparison of Methods
| Feature | MTS-C16 Modification | Enzymatic Palmitoylation (DHHC) | Genetic Mimic (Cys->Trp/Phe) |
| Mechanism | Disulfide Bond (S-S) | Thioester Bond (C-S-C) | Hydrophobic Mutation |
| Reversibility | Yes (DTT/TCEP) | Yes (APT/PPT enzymes) | No (Permanent) |
| Specificity | High (Targeted Cys) | Low (Promiscuous) | High |
| Kinetics | Fast (Minutes) | Slow (Hours) | Constitutive |
| Membrane Anchor | True Lipid (C16) | True Lipid (C16) | Bulky Amino Acid (Weak mimic) |
References
-
MTS Reagent Chemistry & Kinetics: Stauffer, D. A., & Karlin, A. (1994).[1] Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates. Biochemistry.
-
Application in Ion Channels (Voltage-Gated): DeBing, L., et al. (2003). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels.[2] British Journal of Pharmacology.[2]
-
Chemical Lipidation Strategy (General Principles): Chamberlain, L. H., & Shipston, M. J. (2015). The physiology of protein S-acylation. Physiological Reviews.
-
Detection of Palmitoylation (Acyl-Biotin Exchange): Drisdel, R. C., & Green, W. N. (2004). Labeling and quantifying sites of protein palmitoylation. BioTechniques.
-
MTS Reagent Solubility & Handling: Cayman Chemical Product Information: MTSES and Analogs.
Sources
experimental design for using 16-Methanethiosulfonyl Hexadecanoic Acid
An In-Depth Guide to the Experimental Design and Application of 16-Methanethiosulfonyl Hexadecanoic Acid (MTS-HA)
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound (MTS-HA). It moves beyond simple instructions to explain the causality behind experimental choices, ensuring that protocols are robust, reproducible, and self-validating.
Part I: The Scientific Foundation of MTS-HA
Introduction: A Bifunctional Molecular Probe
This compound (MTS-HA) is a unique, amphipathic molecule designed for the targeted modification of biological systems. Its power lies in its dual nature:
-
A Cysteine-Reactive Headgroup: The methanethiosulfonate (MTS) group is a highly specific and efficient thiol-reactive moiety. It targets the sulfhydryl (-SH) group of cysteine residues in proteins.
-
A Lipophilic Aliphatic Tail: The 16-carbon hexadecanoic acid (palmitic acid) tail allows the molecule to interact with and anchor into lipid bilayers, or to act as a long, sterically bulky probe.[1]
This combination makes MTS-HA an invaluable tool for investigating protein structure and function at the membrane interface, modifying lipid surfaces, and probing the accessibility of cysteine residues in hydrophobic environments.
The Core Mechanism: Cysteine Alkanethiolation
The primary utility of all MTS reagents stems from their reaction with cysteine. This process, known as alkanethiolation, is a specific and rapid conversion of a cysteine sulfhydryl into a disulfide bond under mild physiological conditions.[2]
Key Reaction Features:
-
Specificity: The MTS group shows a strong preference for deprotonated thiolate anions (Cys-S⁻), making the reaction highly specific for cysteine residues over other amino acid side chains at neutral pH. The reactivity of any given cysteine is influenced by its local environment and pKa.[3]
-
Efficiency: The reaction is significantly faster than those involving traditional reagents like iodoacetates or maleimides.[2]
-
Reversibility: The newly formed disulfide bond can be cleaved by adding reducing agents such as dithiothreitol (DTT), allowing for experimental designs that can reverse the modification.[2]
The causality behind choosing MTS reagents is their ability to create a stable, covalent modification that can be controlled and, if necessary, reversed, providing a clear before-and-after experimental paradigm.
Part II: Reagent Properties, Handling, and Storage
Scientific integrity begins with proper reagent management. MTS reagents are susceptible to degradation, and improper handling is a common source of experimental failure.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 16-(methylsulfonylsulfanyl)hexadecanoic acid | [4] |
| CAS Number | 887406-81-7 | [4][5] |
| Molecular Formula | C₁₇H₃₄O₄S₂ | [4][5] |
| Molecular Weight | 366.58 g/mol | [4][5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol; poorly soluble in water | [2] |
Critical Handling and Storage Protocol
MTS reagents are hygroscopic and hydrolyze in the presence of water.[2] Adherence to the following storage and handling procedures is essential for experimental success.
-
Storage: Upon receipt, store the vial of MTS-HA at -20°C in a desiccator. The desiccant is crucial to prevent the accumulation of moisture, which is the primary cause of reagent inactivation.
-
Warming: Before opening the vial, always allow it to warm completely to room temperature while still in the desiccator. This prevents atmospheric moisture from condensing on the cold powder.
-
Solution Preparation: Prepare solutions immediately before use. Due to its poor water solubility and susceptibility to hydrolysis, stock solutions in aqueous buffers are not recommended for long-term storage.
-
Primary Stock: Prepare a concentrated primary stock solution (e.g., 100 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Working Solution: Dilute the DMSO stock into the desired aqueous reaction buffer immediately prior to the experiment. The final concentration of DMSO in the experiment should be kept low (typically <1%) to avoid effects on protein structure or cell viability.
-
-
Disposal: Unused solutions should be discarded appropriately according to institutional guidelines for chemical waste. Do not store diluted aqueous solutions for reuse.
Part III: Applications, Experimental Design, and Protocols
The unique structure of MTS-HA lends itself to several powerful applications, primarily focused on the interface between proteins and lipid membranes.
Application 1: Probing Membrane Protein Structure with SCAM
The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique to map the structure of proteins, particularly ion channels and transporters.[2] By introducing a cysteine residue at a specific position (via site-directed mutagenesis) and then modifying it with a reagent like MTS-HA, one can infer structural and functional information.
The Causality of Design: Using MTS-HA in a SCAM experiment allows you to test the accessibility of a residue and, more importantly, to assess the functional consequence of tethering a long, bulky lipid tail at that specific site. A functional change (e.g., altered ion channel gating) implies the residue is not only accessible but also resides in a region where this modification perturbs protein movement or interactions.[6][7][8]
This protocol describes the covalent modification of a purified protein containing an accessible cysteine residue.
1. Materials:
-
Purified protein with a target cysteine in a suitable buffer (e.g., HEPES, phosphate) at pH 7.0-7.5. Crucially, this buffer must not contain any reducing agents like DTT or β-mercaptoethanol.
-
This compound (MTS-HA)
-
Anhydrous DMSO
-
Reducing agent (e.g., DTT) for quenching and reversal controls.
-
Desalting column or dialysis system.
2. Reagent Preparation:
-
Prepare a 100 mM stock solution of MTS-HA in anhydrous DMSO immediately before use.
3. Protein Preparation (Self-Validation Step):
-
If the purified protein is stored in a buffer containing a reducing agent, it must be removed prior to labeling. This is a critical step.
-
Use a desalting column (e.g., Zeba™ Spin Desalting Columns) to exchange the protein into a fresh, non-reducing buffer.[9]
-
Measure the protein concentration after buffer exchange.
4. Labeling Reaction:
-
In a microcentrifuge tube, add the protein to a final concentration of 10-100 µM.
-
Add the MTS-HA DMSO stock to the protein solution to achieve a final molar excess of 10- to 20-fold over the protein concentration. Gently mix. For example, for a 50 µM protein solution, add MTS-HA to a final concentration of 0.5-1.0 mM.
-
Incubate the reaction for 15 minutes to 1 hour at room temperature. Incubation times and temperatures may need optimization.
5. Quenching and Removal of Excess Reagent:
-
To stop the reaction, you can add a small molecule thiol like DTT (to a final concentration of 10 mM) or proceed immediately to the next step.
-
Remove unreacted MTS-HA using a desalting column or dialysis against the desired buffer for downstream applications. This step is essential to prevent modification of other components in subsequent assays.
6. Validation and Controls (Trustworthiness Pillar):
-
Mass Spectrometry: Confirm covalent modification by analyzing the mass of the labeled protein. The expected mass increase is 349.5 Da (the mass of the MTS-HA adduct minus two hydrogens).
-
No-Cysteine Control: Perform the labeling reaction on a wild-type version of the protein that lacks the target cysteine. No modification should be observed.
-
Reversibility Control: After labeling and removing excess MTS-HA, incubate the modified protein with 10-20 mM DTT for 1 hour and re-analyze by mass spectrometry. The mass should revert to that of the original, unmodified protein.
Application 2: Functionalizing Liposomes and Lipid Bilayers
The long fatty acid tail of MTS-HA makes it ideal for incorporation into lipid vesicles (liposomes). This creates a liposome with a surface decorated with reactive MTS headgroups, which can then be used to tether proteins or other thiol-containing molecules.
The Causality of Design: This approach is used to mimic the cell membrane and study protein-lipid interactions in a controlled, artificial environment. By controlling the lipid composition and the density of MTS-HA, one can systematically investigate how membrane anchoring affects protein function.
This protocol uses the standard thin-film hydration method to produce liposomes containing MTS-HA.[10][11]
1. Materials:
-
Primary lipid (e.g., POPC, DPPC)
-
This compound (MTS-HA)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Rotary evaporator or a gentle stream of nitrogen gas.
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size).
2. Procedure:
-
Lipid Mixing: In a round-bottom flask, dissolve the primary lipid and MTS-HA in chloroform. A typical molar ratio would be 95:5 or 99:1 (primary lipid:MTS-HA), but this can be optimized. Ensure the lipids are completely dissolved to form a clear solution.[10]
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will deposit a thin, uniform lipid film on the inner surface of the flask. Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of nitrogen.
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the primary lipid. Gently swirl the flask to hydrate the lipid film, which will cause it to swell and detach from the glass, forming multilamellar vesicles (MLVs).[11]
-
Sizing by Extrusion: To create unilamellar vesicles of a defined size (e.g., LUVs), pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.
3. Downstream Application:
-
The resulting liposomes now have reactive MTS groups on their surface. They can be incubated with a cysteine-containing protein or peptide to facilitate covalent tethering to the liposome surface.
Part IV: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No protein modification observed (by Mass Spec or functional assay) | 1. Inactive MTS-HA reagent due to hydrolysis. 2. Presence of reducing agents in the protein buffer. 3. Target cysteine is not accessible (buried). 4. Reaction conditions are not optimal. | 1. Use a fresh vial or fresh stock solution of MTS-HA. Ensure proper storage and handling. 2. Confirm complete removal of DTT/TCEP via buffer exchange before labeling. 3. Confirm cysteine accessibility with a smaller, more water-soluble MTS reagent (e.g., MTSET). 4. Increase incubation time, temperature, or molar excess of MTS-HA. |
| Non-specific or unexpected functional effects | 1. High concentration of DMSO in the final assay. 2. MTS-HA is acting as a non-covalent blocker or modulator, independent of cysteine reaction.[12] 3. Incomplete removal of excess, unreacted MTS-HA. | 1. Ensure the final DMSO concentration is below 1%. 2. Perform a washout experiment. If the effect reverses upon washout, it is likely non-covalent. Also, test on a no-cysteine control protein. 3. Ensure thorough buffer exchange or dialysis after the labeling reaction. |
| Low yield of functionalized liposomes | 1. Poor hydration of the lipid film. 2. Inefficient extrusion. | 1. Ensure hydration buffer is heated above the lipid Tm. Allow sufficient time for hydration. 2. Ensure the extruder is assembled correctly and perform a sufficient number of passes. |
References
-
This compound | C17H34O4S2 | CID 4577142 - PubChem. National Center for Biotechnology Information. [Link]
-
MTS reagents. Uptima. [Link]
-
Scanning MscL Channels with Targeted Post-Translational Modifications for Functional Alterations. PMC - NIH. (2015-09-14). [Link]
-
Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues. PMC - NIH. [Link]
-
MTS modification of homo-and heterodimeric cysteine-substituted hClC-1... ResearchGate. [Link]
-
Hexadecanoic acid, ion(1-) | C16H31O2- | CID 504166 - PubChem. National Center for Biotechnology Information. [Link]
-
Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. PMC - NIH. [Link]
-
Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC - NIH. (2021-06-18). [Link]
-
Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System. PMC - NIH. [Link]
-
Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. NIH. [Link]
Sources
- 1. Hexadecanoic acid, ion(1-) | C16H31O2- | CID 504166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C17H34O4S2 | CID 4577142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 887406-81-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Scanning MscL Channels with Targeted Post-Translational Modifications for Functional Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16-Methanethiosulfonyl Hexadecanoic Acid in Proteomic Workflows
Introduction: Unveiling Lipid-Protein Interactions with a Cysteine-Reactive Probe
The dynamic interplay between lipids and proteins governs a vast array of cellular processes, from signal transduction to membrane trafficking. Understanding these interactions at a molecular level is paramount for deciphering complex biological systems and for the development of novel therapeutics. 16-Methanethiosulfonyl Hexadecanoic Acid (MTS-HA) is a powerful chemoproteomic tool designed to covalently modify proteins that interact with fatty acids. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of MTS-HA in proteomic workflows to identify and characterize lipid-binding proteins.
MTS-HA is a unique molecule that combines a 16-carbon fatty acid tail with a highly reactive methanethiosulfonyl (MTS) group. The fatty acid moiety allows the probe to mimic endogenous long-chain fatty acids, enabling it to access binding pockets and interaction sites of lipid-binding proteins. The MTS group, in turn, acts as a "warhead," selectively reacting with the thiol group of cysteine residues within proximity to the binding site. This covalent and irreversible linkage allows for the robust enrichment and subsequent identification of target proteins by mass spectrometry. S-Methyl methanethiosulfonate (MMTS), a smaller analog, is used in experimental biochemistry for alkylating thiol groups of protein cysteines.[1] The advantage of using MMTS is the reversibility of the formation of methylthio mixed disulfides, compared to irreversible alkylation using conventional agents.[1]
This document will detail the underlying chemical principles, provide step-by-step protocols for experimental workflows, and offer expert insights into the nuances of experimental design and data interpretation when using MTS-HA.
Mechanism of Action: Covalent Capture of Cysteine Residues
The utility of MTS-HA as a chemoproteomic probe is rooted in the specific and efficient reaction between its methanethiosulfonyl group and the sulfhydryl side chain of cysteine residues. This reaction, known as a thiol-disulfide exchange, results in the formation of a stable mixed disulfide bond between the protein and the hexadecanoyl moiety of MTS-HA.
The reaction is highly selective for cysteine over other amino acid residues under physiological conditions. The nucleophilic cysteine thiol attacks the electrophilic sulfur atom of the MTS group, leading to the displacement of the methanesulfinate leaving group and the formation of a disulfide linkage.
Figure 1: Covalent modification of a protein cysteine residue by MTS-HA.
Experimental Workflow: From Cell Culture to Mass Spectrometry
The successful application of MTS-HA in a chemoproteomic experiment involves a series of well-defined steps, each critical for obtaining high-quality, reproducible data. The following workflow provides a comprehensive overview of the entire process.
Figure 2: General experimental workflow for MTS-HA-based chemoproteomics.
Detailed Protocols
Protocol 1: In Situ Labeling of Cultured Cells with MTS-HA
This protocol describes the labeling of proteins with MTS-HA directly in living cells, which helps to preserve native protein conformations and interactions.
Materials:
-
Cultured mammalian cells
-
This compound (MTS-HA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Plate and grow cells to the desired confluency (typically 70-80%).
-
MTS-HA Preparation: Prepare a stock solution of MTS-HA in DMSO (e.g., 10 mM).
-
Cell Treatment:
-
Aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, serum-free medium to the cells.
-
Add the MTS-HA stock solution to the medium to achieve the desired final concentration (typically in the range of 10-100 µM). A vehicle control (DMSO only) should be run in parallel.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS to remove excess MTS-HA.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteome.
-
Protocol 2: Proteomic Sample Preparation for Mass Spectrometry
This protocol outlines the steps for processing the MTS-HA labeled proteome for subsequent analysis by mass spectrometry.
Materials:
-
MTS-HA labeled cell lysate
-
Acetone, pre-chilled to -20°C
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Protein Precipitation:
-
To the clarified cell lysate, add 4 volumes of pre-chilled acetone.
-
Incubate at -20°C for at least 2 hours (or overnight) to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins. Carefully decant the supernatant.
-
Wash the protein pellet with 1 mL of pre-chilled 80% acetone. Centrifuge again and decant the supernatant.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry the pellet.
-
-
Reduction and Alkylation:
-
Resuspend the protein pellet in 50 mM ammonium bicarbonate containing 8 M urea (if necessary for solubilization).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes to alkylate free cysteines.
-
-
In-solution Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
-
Mass Spectrometry Analysis and Data Interpretation
The identification of MTS-HA modified peptides requires careful consideration during mass spectrometry data acquisition and analysis.
Data Acquisition:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements.
-
Employ a data-dependent acquisition (DDA) method, selecting the most abundant precursor ions for fragmentation.
-
The fragmentation of long-chain S-acylated peptides with tandem mass spectrometry can be challenging.[2]
Data Analysis:
-
Perform a database search using a suitable search engine (e.g., MaxQuant, SEQUEST, or Mascot).
-
Include the mass of the MTS-HA modification (mass of hexadecanoic acid minus the mass of a proton, plus the mass of a disulfide bond) as a variable modification on cysteine residues. The exact mass shift should be calculated based on the isotopic composition of the MTS-HA used.
-
Set a stringent false discovery rate (FDR) of 1% for both peptide and protein identification.
-
Compare the results from the MTS-HA treated sample with the vehicle control to identify proteins that are specifically and significantly labeled.
Application Notes: Expert Insights and Best Practices
-
Probe Concentration and Incubation Time: The optimal concentration of MTS-HA and the incubation time are critical parameters that need to be empirically determined. High concentrations or long incubation times can lead to off-target labeling and cellular toxicity. Start with a concentration range of 10-50 µM and a time course of 1-4 hours.
-
Controls are Crucial: Always include a vehicle-only (DMSO) control to account for non-specific binding and to identify proteins that are endogenously modified. Additionally, a competition experiment, where cells are pre-incubated with a non-reactive fatty acid analog, can help to validate the specificity of MTS-HA labeling.
-
Solubility of MTS-HA: Due to its long alkyl chain, MTS-HA may have limited solubility in aqueous solutions. Ensure that the stock solution in DMSO is fully dissolved before adding it to the cell culture medium.
-
Challenges in MS Analysis: Long-chain fatty acylated peptides can be hydrophobic and may exhibit poor ionization efficiency and fragmentation.[2] Optimizing the LC gradient to include a higher percentage of organic solvent can improve their elution and detection.[2]
-
Data Validation: Following mass spectrometry identification, it is essential to validate the identified targets using orthogonal methods such as Western blotting with antibodies against the protein of interest or by performing in vitro binding assays with purified proteins.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| MTS-HA Stock Solution | 10-50 mM in DMSO | Prepare fresh before use. |
| MTS-HA Working Concentration | 10-100 µM in cell culture medium | Optimize for each cell line. |
| Incubation Time | 1-4 hours | Time-course experiments are recommended. |
| Lysis Buffer | RIPA or other suitable buffer with protease inhibitors | Ensure complete cell lysis. |
| Protein Precipitation | 4 volumes of -20°C acetone | Overnight incubation is recommended for complete precipitation. |
| DTT Concentration | 5-10 mM | For reduction of disulfide bonds. |
| IAA Concentration | 20-55 mM | For alkylation of free thiols. |
| Trypsin:Protein Ratio | 1:50 (w/w) | For efficient protein digestion. |
| LC-MS/MS FDR | ≤ 1% | For confident peptide and protein identification. |
References
-
Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed. (2019-07-31). [Link]
-
A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst (RSC Publishing). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: MTS-C16 (Hexadecyl-MTS) Live Cell Experiments
The following guide addresses the troubleshooting of experiments involving MTS-C16 , technically identified as Hexadecyl Methanethiosulfonate (MTS-16) .
Scope: This guide focuses on the use of MTS-C16 for chemical palmitoylation (also known as chemical lipidation or membrane tethering) in live cells. This technique involves the covalent attachment of a C16 lipid tail to specific cysteine residues on a target protein to mimic native palmitoylation or induce membrane anchoring.
Core Principle & Mechanism
What is MTS-C16? MTS-C16 (Hexadecyl Methanethiosulfonate) is a sulfhydryl-reactive reagent.[1][2][3][4] It reacts specifically with reduced cysteine residues to form a disulfide bond, attaching a 16-carbon (hexadecyl) lipid tail to the protein. This mimics the hydrophobic anchoring provided by post-translational palmitoylation, allowing researchers to reversibly toggle the membrane affinity of soluble proteins or study lipid-protein interactions in ion channels.
Reaction Mechanism
The reaction is a nucleophilic attack by the thiolate anion of the protein cysteine on the sulfonyl sulfur of the MTS reagent.
Figure 1: Chemical mechanism of protein lipidation using MTS-C16. The reaction requires an accessible, reduced cysteine and results in a disulfide-linked lipid anchor.
Experimental Workflow (The Golden Path)
To ensure reproducibility, follow this optimized workflow. Deviations here are the primary source of experimental failure.
| Step | Action | Critical Parameter |
| 1. Prep | Stock Solution: Dissolve MTS-C16 in anhydrous DMSO. | Concentration: 100 mM stock. Storage: -20°C, desiccated. Avoid water. |
| 2. Reduce | Pre-treatment: Treat cells with DTT (0.5 - 1 mM) if Cys is oxidized. | Wash: Must wash DTT away 3x with PBS before adding MTS-C16. |
| 3. Label | Incubation: Dilute MTS-C16 into physiological buffer (e.g., Ringer's). | Working Conc: 10 - 100 µM. Time: 1 - 5 mins (Fast kinetics). |
| 4. Quench | Stop Reaction: Wash with buffer containing 1 mM Cysteine or GSH. | Scavenges unreacted reagent to prevent off-target effects. |
| 5. Assay | Readout: Patch clamp, Fluorescence Microscopy, or Western Blot. | Perform immediately; disulfide bonds can be reduced by cytosolic glutathione over time. |
Troubleshooting Guide (FAQ)
Category A: No Observable Effect (Labeling Failure)
Q: I added MTS-C16, but my protein localization/channel activity didn't change. Why? A: This is the most common failure mode. It usually stems from three causes:
-
Hydrolysis (The "Dead Reagent" Syndrome): MTS reagents hydrolyze rapidly in water (half-life < 20 mins at pH 7). If you dilute the stock into buffer and let it sit for 10 minutes before adding to cells, the reagent is likely inactive.
-
Solution: Add MTS-C16 to the buffer immediately before applying to cells. Do not prepare large master mixes in aqueous buffer.
-
-
Cysteine Oxidation: The target cysteine must be in the reduced thiol (-SH) state. If it has formed a disulfide bond or is nitrosylated, MTS-C16 cannot react.
-
Solution: Pre-treat cells with 0.5 mM DTT for 5-10 minutes, then wash extensively (3-4 times) to remove DTT. Residual DTT will destroy the MTS reagent instantly.
-
-
Steric Hindrance: The C16 chain is bulky. If the cysteine is buried in a protein pocket, the reagent cannot access it.
-
Solution: Use a "scanning" approach. Move the cysteine mutation to a more surface-exposed loop or helix face.
-
Q: My stock solution has crystals/precipitate. Can I use it? A: No. MTS-C16 is highly hydrophobic.
-
Diagnosis: Water contamination in your DMSO stock has caused hydrolysis or precipitation.
-
Solution: Discard. Make fresh stock in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw moisture introduction.
Category B: Toxicity & Cell Health
Q: The cells look unhealthy or detach after MTS-C16 treatment. Is it toxic? A: Yes, free lipids act as detergents.
-
Micelle Formation: At concentrations >100 µM, MTS-C16 may form micelles or integrate non-specifically into the plasma membrane, disrupting bilayer integrity.
-
Off-Target Labeling: It may react with essential surface proteins (e.g., Na+/K+ ATPase).
-
Solution:
-
Lower Concentration: Titrate down to 10-20 µM.
-
Carrier Protein: Co-incubate with 0.1% BSA (Fatty Acid Free). BSA acts as a lipid shuttle, keeping the monomeric concentration steady while preventing micelle toxicity.
-
Shorten Exposure: The reaction is fast (seconds to minutes). Reduce incubation to 1-2 minutes.
-
Category C: Reversibility & Stability
Q: The effect of MTS-C16 disappears after 20 minutes. Is the bond unstable? A: The disulfide bond formed (Protein-S-S-C16) is stable in oxidizing environments (extracellular) but unstable in the reducing environment of the cytosol (high Glutathione).
-
Context: If your target protein is intracellular, cytosolic reducing agents will eventually reduce the disulfide, releasing the lipid tail.
-
Solution: This is an intrinsic limitation for intracellular targets. Keep experiments short. For extracellular targets, the modification should be stable for hours unless exogenous reducing agents (DTT/BME) are added.
Diagnostic Decision Tree
Use this logic flow to diagnose specific failures in your MTS-C16 experiment.
Figure 2: Diagnostic logic for troubleshooting lack of efficacy in MTS-C16 labeling.
References
-
Chemical Lipidation Mechanism
-
Kalia, J., & Raines, R. T. (2010). Advances in bioconjugation. Current Organic Chemistry, 14(2), 138–147. Link
-
-
MTS Reagents in Ion Channels (SCAM Method)
-
Hexadecyl-MTS (MTS-C16)
-
MTS Reagent Hydrolysis Kinetics
Sources
Technical Support Center: Enhancing the Efficiency of MTS-C16 Labeling Reactions
Welcome to the technical support center for MTS-C16 (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your experimental outcomes.
I. Troubleshooting Guide: Addressing Specific Labeling Issues
This section delves into specific problems you might encounter during MTS-C16 labeling experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Labeling Efficiency
This is one of the most common challenges in MTS-C16 labeling. Several factors can contribute to this issue, from reagent integrity to reaction conditions.
Possible Cause 1: Inactive or Degraded MTS-C16 Reagent
MTS reagents are known to be sensitive to hydrolysis, especially in aqueous solutions.[1][2]
-
Explanation: The methanethiosulfonate group is susceptible to reaction with water, leading to the inactivation of the reagent. This process is accelerated in the presence of nucleophiles and at non-optimal pH.
-
Solution:
-
Fresh Reagent Preparation: Always prepare MTS-C16 solutions immediately before use.[1][2]
-
Proper Storage: Store the solid MTS-C16 reagent in a desiccator at -20°C.[1][2] Before opening the vial, allow it to warm to room temperature to prevent condensation.[1]
-
Solvent Choice: For non-water-soluble MTS reagents, anhydrous DMSO is a suitable solvent.[1]
-
Possible Cause 2: Oxidized or Inaccessible Cysteine Residues
The target of MTS-C16 is the sulfhydryl group of cysteine residues. If these residues are oxidized or buried within the protein's structure, labeling efficiency will be compromised.
-
Explanation: Cysteine residues can form disulfide bonds through oxidative dimerization, which are unreactive with MTS reagents. Additionally, the accessibility of the cysteine residue is crucial for the labeling reaction to occur.
-
Solution:
-
Reduction of Disulfide Bonds: If your protein contains disulfide bonds, a reduction step is necessary prior to labeling.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it does not contain a thiol group and typically does not need to be removed before adding the MTS reagent.[3] However, be aware of potential reactions between TCEP and some thiol-reactive probes under specific conditions.[3]
-
DTT (dithiothreitol): If DTT is used, it is critical to remove it completely before adding the MTS-C16, as its thiol groups will compete for the labeling reagent. This can be achieved through dialysis or gel filtration.[3]
-
-
Denaturation (Use with Caution): In cases where the cysteine is buried, partial denaturation of the protein might be necessary to expose the residue. This should be approached carefully to avoid irreversible protein unfolding.
-
Experimental Protocol: Reduction of Disulfide Bonds with TCEP
-
Prepare your protein solution to a concentration of 1-10 mg/mL in a degassed buffer (e.g., PBS, Tris, or HEPES) at pH 7.0-7.5.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Flush the vial with an inert gas (e.g., nitrogen or argon) and seal it.
-
Incubate at room temperature for 20-30 minutes.
-
Proceed directly to the MTS-C16 labeling step.
Possible Cause 3: Suboptimal Reaction Buffer Conditions
The pH of the reaction buffer is a critical parameter for efficient thiol-reactive labeling.
-
Explanation: The reaction of MTS reagents with thiols is most efficient at a pH between 7.0 and 7.5. At lower pH values, the thiol group is protonated and less nucleophilic, slowing down the reaction. At pH values above 8, the MTS reagent itself can become unstable and degrade more rapidly.[4]
-
Solution:
-
pH Optimization: Ensure your reaction buffer is maintained within the optimal pH range of 7.0-7.5. Use buffers such as PBS, HEPES, or Tris, ensuring they do not contain any thiol-containing compounds.
-
Buffer Capacity: For peptide samples that may have residual acid from previous steps, using a buffer with a higher buffering capacity (e.g., 500 mM HEPES) can help maintain the optimal pH.[5][6]
-
Table 1: Recommended Buffer Conditions for MTS-C16 Labeling
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.0 - 7.5 | Optimizes the nucleophilicity of the thiol group while maintaining MTS reagent stability. |
| Buffer Type | PBS, HEPES, Tris (thiol-free) | Provides stable pH without interfering with the reaction. |
| Additives | Avoid thiol-containing compounds | These will compete with the target cysteine for the MTS-C16 reagent. |
Issue 2: Non-Specific Labeling or High Background
Achieving site-specific labeling is often a primary goal. Non-specific labeling can complicate data interpretation and downstream applications.
Possible Cause 1: Reaction with Other Nucleophilic Residues
While MTS reagents are highly selective for thiols, some reactivity with other nucleophilic amino acid side chains can occur, especially under non-ideal conditions.
-
Explanation: At higher pH values, other residues like lysine can become more nucleophilic and may react with the MTS reagent, although this is generally much less efficient than the reaction with thiols.
-
Solution:
-
Strict pH Control: Maintain the reaction pH within the recommended 7.0-7.5 range to maximize specificity for cysteine residues.
-
Stoichiometry Optimization: Use the lowest effective molar ratio of MTS-C16 to protein to minimize off-target reactions.
-
Possible Cause 2: Hydrolysis of the MTS Reagent
The breakdown of MTS-C16 in the reaction buffer can lead to byproducts that may contribute to background signal.
-
Explanation: As previously mentioned, MTS reagents hydrolyze in aqueous solutions.[1][2] The rate of hydrolysis increases with pH and the presence of nucleophiles.
-
Solution:
Issue 3: Protein Aggregation or Precipitation During Labeling
Maintaining protein stability throughout the labeling process is crucial for obtaining meaningful results.
Possible Cause 1: Changes in Protein Surface Properties
The addition of the C16 alkyl chain can significantly alter the hydrophobicity of the protein surface.
-
Explanation: The long hydrocarbon chain of MTS-C16 is hydrophobic. Its covalent attachment to a protein can expose hydrophobic patches, leading to aggregation and precipitation.
-
Solution:
-
Optimize Protein Concentration: Working with lower protein concentrations can sometimes mitigate aggregation.
-
Inclusion of Detergents: For membrane proteins or proteins prone to aggregation, the inclusion of a mild, non-ionic detergent (e.g., n-Dodecyl β-D-maltoside) in the labeling buffer can help maintain solubility.
-
Solubility-Enhancing Additives: Additives like glycerol (5-10%) or arginine can sometimes help to suppress aggregation.
-
Possible Cause 2: Inappropriate Buffer Conditions
The composition of the buffer can influence protein stability.
-
Explanation: Factors such as ionic strength and the presence of certain salts can affect protein solubility.
-
Solution:
-
Buffer Screening: If aggregation is an issue, screen a panel of buffers with varying ionic strengths and compositions to identify conditions that maintain protein stability during labeling.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding MTS-C16 labeling.
Q1: What is the optimal molar ratio of MTS-C16 to protein?
A: A typical starting point for the molar ratio of a thiol-reactive dye to protein is 10:1 to 20:1. However, this should be empirically optimized for each specific protein and experimental setup. We recommend trying three different molar ratios to determine the optimal condition for your protein.
Q2: How can I quench the labeling reaction?
A: The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, which will react with any excess MTS-C16.[3] The resulting adducts are typically water-soluble and can be removed by dialysis or gel filtration.[3]
Q3: How do I remove unreacted MTS-C16 after the labeling reaction?
A: Unreacted MTS-C16 and quenching reagents can be removed using standard protein purification techniques such as:
-
Dialysis: Effective for removing small molecules from protein solutions.
-
Gel Filtration (Desalting) Chromatography: A rapid method to separate the labeled protein from smaller, unreacted components.
-
Spin Columns: Convenient for small-scale and rapid buffer exchange.
Q4: How can I determine the degree of labeling?
A: For MTS-C16, which is a spin label, the degree of labeling is typically determined using Electron Paramagnetic Resonance (EPR) spectroscopy. The intensity of the EPR signal is proportional to the concentration of the spin label. Alternatively, if a fluorescent MTS reagent is used, the degree of labeling can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein and the dye.
Q5: Can I use MTS-C16 for intracellular labeling?
A: Intracellular labeling with thiol-reactive probes presents significant challenges due to the high concentration of intracellular thiols, particularly glutathione (GSH), which can be in the millimolar range.[7] These endogenous thiols will compete with the target protein for the MTS-C16 reagent, potentially leading to low labeling efficiency of the intended target.[7]
III. Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate key processes in MTS-C16 labeling.
Caption: A generalized workflow for MTS-C16 labeling of proteins.
Caption: A decision tree for troubleshooting low MTS-C16 labeling efficiency.
IV. References
-
Thiol Reactive Probes and Chemosensors. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
-
Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome. (2020). National Institutes of Health. Retrieved February 11, 2026, from [Link]
-
Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase. (2016). National Institutes of Health. Retrieved February 11, 2026, from [Link]
-
Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. (n.d.). Bio-Techne. Retrieved February 11, 2026, from [Link]
-
Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. (2013). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
MTS reagents. (n.d.). Interchim. Retrieved February 11, 2026, from [Link]
-
( A ) Reaction of the methanethiosulfonate (MTS) spin label with a... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Fluorescent MTS. (n.d.). Interchim. Retrieved February 11, 2026, from [Link]
-
Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics. (2022). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. (2021). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer. (2025). PubMed. Retrieved February 11, 2026, from [Link]
-
Optimization of protein-level tandem mass tag (TMT) labeling conditions in complex samples with top-down proteomics. (2022). PubMed. Retrieved February 11, 2026, from [Link]
-
Fig. 1. MTS-gal chemistry ( A and B ) and transport ( C ). ( A )... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Inaccuracies in MTS Assays: Major Distorting Effects of Medium, Serum Albumin, and Fatty Acids. (2004). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Mass spectrometry–based relative quantification of proteins in precatalytic and catalytically active spliceosomes by metabolic labeling (SILAC), chemical labeling (iTRAQ), and label-free spectral count. (2014). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
High Throughput Profiling of Proteome and Posttranslational Modifications by 16-plex TMT Labeling and Mass Spectrometry. (2020). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. (2020). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
Chemical isotope labeling for quantitative proteomics. (2021). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
Products. (n.d.). mts stacking systems. Retrieved February 11, 2026, from [Link]
-
The best protocol for FITC labeling of proteins. (2013). ResearchGate. Retrieved February 11, 2026, from [Link]
-
(PDF) Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. (2021). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Optimization of APEX2 proximity labeling to identify protein interaction partners for cyclin-dependent kinase 12. (2024). UBC Library Open Collections - The University of British Columbia. Retrieved February 11, 2026, from [Link]
Sources
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. interchim.fr [interchim.fr]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
stability of 16-Methanethiosulfonyl Hexadecanoic Acid in solution
[1]
Reagent: 16-Methanethiosulfonyl Hexadecanoic Acid (16-MTS-HDA) Application: Site-Directed Spin Labeling (SDSL), Cysteine Scanning Mutagenesis (SCAM), Lipid-Protein Interaction Probing.[1] Chemical Nature: Amphiphilic probe combining a lipophilic palmitic acid tail with a hydrophilic, thiol-reactive methanethiosulfonate (MTS) headgroup.[1]
Core Stability & Solubility Architecture
The stability of 16-MTS-HDA is governed by two competing physical properties: the hydrolytic instability of the MTS headgroup and the hydrophobic aggregation of the hexadecanoic acid tail.
The "Two-Clock" Problem
When you introduce 16-MTS-HDA into an aqueous buffer, two "clocks" start ticking immediately.[1] You must label your target protein before either clock runs out.
-
The Hydrolysis Clock (Chemical): The MTS moiety is susceptible to nucleophilic attack by hydroxide ions (
).[1] At pH > 7.5, the reagent degrades rapidly into non-reactive species. -
The Aggregation Clock (Physical): The C16 tail is highly hydrophobic. In aqueous solution, it will drive the formation of micelles or precipitate out of solution, potentially burying the reactive headgroup or adhering non-specifically to vessel walls.
Solvent Compatibility Matrix
| Solvent | Solubility | Stability | Recommendation |
| DMSO (Anhydrous) | High (~20 mg/mL) | High (Months @ -20°C) | Primary Stock Solvent. Keep dry.[1] |
| Ethanol | Moderate (~2-10 mg/mL) | Moderate | Secondary option.[1] Evaporation changes concentration. |
| Aqueous Buffer (pH 7.0) | Insoluble (requires carrier) | Low (< 20 mins) | Use Immediately. Do not store.[1] |
| Aqueous Buffer (pH > 8.0) | Insoluble | Very Low (< 5 mins) | Avoid. Rapid hydrolysis occurs.[1] |
Experimental Protocols
Protocol A: Stock Preparation & Storage (The Foundation)
Critical: Moisture is the enemy. The MTS group will hydrolyze even in frozen DMSO if water content is high.
-
Equilibration: Allow the vial of solid 16-MTS-HDA to warm to room temperature before opening to prevent condensation.
-
Solvent: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Dissolution: Dissolve to a concentration of 10–50 mM . Vortex vigorously.
-
Aliquot: Divide into single-use aliquots (e.g., 5–10 µL) in amber tubes.
-
Storage: Store at -20°C with a desiccant. Stability is ~6 months if kept dry.
Protocol B: The Labeling Reaction (The Workflow)
Context: This protocol assumes you are labeling a cysteine-mutant protein in solution or membranes.[1]
-
Buffer Prep: Prepare your reaction buffer (pH 7.0 – 7.5).
-
Dilution: Just prior to use (seconds), dilute the DMSO stock into the buffer.
-
Target: Final concentration typically 10–100 µM (5–10x molar excess over protein).[1]
-
Solvent Limit: Keep final DMSO concentration < 1% (v/v) to avoid protein denaturation, unless the protein is in a detergent micelle compatible with higher organic loads.
-
-
Incubation: Incubate for 5 to 15 minutes at Room Temperature or 4°C.
-
Why so short? The reaction rate with cysteine thiols (
) is orders of magnitude faster than hydrolysis.[1] Long incubations only increase background noise and hydrolysis byproducts.
-
-
Quench: Stop the reaction by adding excess Cysteine or DTT (e.g., 5 mM final), or wash the membrane/protein immediately.
Visualization: Reaction vs. Degradation Pathways
The following diagram illustrates the competing fates of the 16-MTS-HDA molecule in your test tube.
Caption: Kinetic competition between productive protein labeling (Green), hydrolytic degradation (Red), and physical aggregation (Yellow).[1]
Troubleshooting Guide
Issue 1: "I see no labeling on my protein."
Diagnosis Flowchart:
-
Check Reducing Agents: Did you remove DTT/BME?
-
Test: Mix reagent with Ellman's Reagent (DTNB).[1] If it doesn't react, your reagent is dead. If it reacts instantly, your reagent is fine.
-
-
Check pH: Is your buffer pH > 8.0?
-
Fix: Lower pH to 7.0–7.4. Hydrolysis accelerates logarithmically with pH.
-
-
Check Accessibility: Is the cysteine buried in the membrane/protein core?
-
Mechanism:[1][2][3][4] 16-MTS-HDA is a lipid analog.[1] It probes the lipid-accessible surface. If the cysteine is in a water-filled pore or deep protein core, the bulky C16 tail may sterically hinder access.
-
Validation: Try a smaller reagent like MTSET or MTSES to confirm the cysteine is reactive at all.
-
Issue 2: "The solution turns cloudy immediately."
Root Cause: Solubility limit of the C16 chain exceeded. Solutions:
-
Add Detergent: Ensure your buffer contains CMC (Critical Micelle Concentration) levels of a non-ionic detergent (e.g., DDM, Triton X-100) to solubilize the probe.[1]
-
Cyclodextrin: Use Methyl-β-cyclodextrin to help solubilize the lipid tail in aqueous environments.
-
Lower Concentration: Do not exceed 100 µM in pure aqueous buffer.
Frequently Asked Questions (FAQ)
Q: Can I store the diluted 16-MTS-HDA in buffer for later use? A: No. The half-life of MTS reagents at pH 7.0 is approximately 10–20 minutes [1, 2]. After 1 hour, the majority of the reagent will be hydrolyzed to non-reactive hexadecanoic acid and sulfinic acid.
Q: Why use 16-MTS-HDA instead of a standard maleimide lipid? A: Specificity and size. MTS reagents react much faster and more specifically with cysteines than maleimides, and the reaction product (a disulfide) is reversible with DTT, allowing you to verify that the labeling is genuine [3].
Q: My stock solution in DMSO froze. Is it safe to thaw? A: Yes, DMSO freezes at 19°C. Thaw it completely at room temperature and vortex well. However, repeated freeze-thaw cycles can introduce moisture.[1] It is better to aliquot the stock upon first reconstitution.
Q: How do I verify the concentration of my stock? A: You can perform a functional titration. React a known concentration of small thiol (e.g., GSH or L-Cysteine) with your reagent, then measure the remaining free thiols using Ellman's Reagent (DTNB).[1] The drop in free thiols corresponds to the active MTS concentration.
References
-
Karlin, A., & Akabas, M. H. (1998).[1][4][5] Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123–145.
-
Stauffer, D. A., & Karlin, A. (1994).[1][4] Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates. Biochemistry, 33(22), 6840–6849.[1]
-
Cayman Chemical. (2024).[1][3][6][7] Palmitic Acid Solubility & Stability Data. Product Information Sheet.
Sources
- 1. Palmitic acid - Wikipedia [en.wikipedia.org]
- 2. Theoretical prediction on the hydrolysis rate of the new types of nerve agents: A density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ttuhsc.edu [ttuhsc.edu]
- 5. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Guide: Optimizing Incubation Time for MTS-C16 Labeling
Executive Summary & Scope
This guide addresses the optimization of incubation times for MTS-C16 , defined here as a Membrane Translocating Sequence (MTS) peptide conjugated to a C16 (Palmitoyl) lipid tail. This class of lipopeptides is widely used for membrane labeling , extracellular vesicle (EV) tracking , and intracellular delivery .
Critical Note on Nomenclature:
-
MTS-C16 (Lipopeptide): The primary focus of this guide. Used for membrane insertion and cellular uptake.[1][2]
-
Alternative Interpretation (MTS Reagents): If you are using a Methanethiosulfonate (MTS) reagent with a C16 chain (e.g., for Cysteine scanning/SCAM), please refer to the Alternative Kinetics Note in Section 5.
Mechanism of Action: The "Insertion-Internalization" Balance
To optimize incubation time, one must understand the biphasic nature of MTS-C16 interaction with biological membranes. The "labeling" process is a competition between membrane insertion (desired for surface labeling) and endocytic internalization (desired for drug delivery, often undesirable for pure surface labeling).
The Kinetic Phases
-
Phase I: Rapid Partitioning (0–10 mins): The hydrophobic C16 tail inserts into the lipid bilayer, driven by the hydrophobic effect. The MTS peptide moiety remains at the interface or translocates.
-
Phase II: Saturation & Aggregation (10–30 mins): The membrane reaches saturation. Excess peptide may form micelles or aggregates (background noise).
-
Phase III: Internalization (30+ mins @ 37°C): Active transport mechanisms (macropinocytosis, clathrin-mediated endocytosis) internalize the construct.
Visualization: MTS-C16 Interaction Pathway
Caption: Kinetic pathway of MTS-C16 labeling. Green nodes indicate optimal surface labeling states; yellow/red indicate internalization or artifacts.
Optimization Protocol: Finding the "Golden Window"
Do not rely on a single time point. The optimal time depends on your specific cell line's membrane composition and the temperature.
Experimental Setup: Time-Course Titration
Objective: Determine the time point with the highest Signal-to-Noise Ratio (SNR).
Materials:
-
MTS-C16 Stock (dissolved in DMSO/Ethanol, diluted in PBS).
-
Target Cells/EVs.
-
Flow Cytometer or Fluorescence Microscope.
Protocol:
-
Preparation: Prepare 5 aliquots of cells/EVs.
-
Incubation: Add MTS-C16 (final conc. 1–5 µM) to all samples.
-
Staggered Stop: Incubate at 4°C (for surface) or 37°C (for uptake) for the following durations:
-
T1: 5 minutes
-
T2: 15 minutes
-
T3: 30 minutes
-
T4: 60 minutes
-
T5: 120 minutes
-
-
Wash: Immediately wash 2x with cold PBS + 1% BSA (BSA acts as a "scavenger" to remove loosely bound lipopeptides).
-
Read: Measure Mean Fluorescence Intensity (MFI).
Data Analysis Template
| Time Point | MFI (Signal) | Background (Unstained) | SNR (Signal/Background) | Observation |
| 5 min | Low | Low | Low | Insufficient insertion. |
| 15 min | High | Low | High (Optimal) | Ideal window for surface labeling. |
| 30 min | High | Moderate | Moderate | Onset of internalization/background. |
| 60 min | High | High | Low | High background; punctate staining (endosomes). |
Troubleshooting Center (FAQ)
Q1: My signal is weak even after 60 minutes. Should I increase the time?
Answer: No. Increasing time beyond 60 minutes rarely improves surface labeling and often increases background.
-
Root Cause: The concentration might be below the Critical Micelle Concentration (CMC) or the peptide is aggregating in the buffer before reaching the cells.
-
Solution:
-
Increase concentration (step-wise: 1 µM -> 5 µM -> 10 µM).
-
Ensure the stock solution is fully dissolved (sonicate if necessary).
-
Label in serum-free buffer . Serum proteins (Albumin) bind the C16 tail, sequestering it from the membrane.
-
Q2: I see "punctate" or "speckled" fluorescence inside the cell.
Answer: You are observing endocytosis .[2][3]
-
Root Cause: Incubation at 37°C or for too long (>30 min).
-
Solution:
-
For Surface Labeling: Perform all incubation and washing steps at 4°C (on ice) . This inhibits energy-dependent endocytosis.
-
For Internalization: This is the expected phenotype. To synchronize uptake, bind at 4°C for 15 min, wash, then shift to 37°C.
-
Q3: High background noise/debris is labeled.
Answer: The C16 tail is "sticky" and will bind to plastic and debris.
-
Solution:
-
Wash Stringency: Use a "Scavenger Wash" containing 1% BSA or FBS in PBS. The albumin binds free lipopeptide, stripping it from non-specific surfaces but not from the inserted membrane state.
-
Filter Buffers: Ensure all buffers are 0.22 µm filtered to remove particulates that the dye might aggregate on.
-
Q4: The cells die after labeling.
Answer: The C16 tail can act as a detergent at high concentrations, disrupting membrane integrity.
-
Solution:
-
Reduce incubation time to 10–15 minutes .
-
Reduce concentration.
-
Verify cell viability using a separate method (e.g., Trypan Blue or Calcein AM) post-labeling.
-
Alternative Kinetics Note (MTS Reagents)
If you are strictly using Methanethiosulfonate (MTS) reagents (e.g., MTS-16-doxyl) for Cysteine Scanning (SCAM):
-
Reaction Type: Covalent modification of free thiols (Cysteine).
-
Kinetics: Extremely fast (Second-order rate constants ~10^5 M^-1 s^-1).
-
Hydrolysis: MTS reagents hydrolyze rapidly in water (Half-life ~10–20 mins at pH 7.5).
-
Recommendation:
-
Incubation Time: 1–5 minutes maximum.
-
Protocol: Add reagent immediately before measurement. Do not incubate for hours; the reagent will hydrolyze and become inactive before it labels the target.
-
References
-
Gori, A., et al. (2020). "Proof of concept of using a membrane-sensing peptide for sEVs affinity-based isolation." Frontiers in Bioengineering and Biotechnology.
- Relevance: Establishes protocols for membrane-sensing peptides (MSP) and lipopeptide binding kinetics to extracellular vesicles.
-
Bechara, C., & Sagan, S. (2013).
- Relevance: Comprehensive review of uptake mechanisms (Direct translocation vs. Endocytosis)
-
Interchim Technical Note. "Fluorescent MTS Reagents."
- Relevance: Provides hydrolysis rates and reaction kinetics for Methanethiosulfonate (MTS)
-
Erazo-Oliveras, A., et al. (2012). "Improving the Endosomal Escape of Cell-Penetrating Peptides..." Pharmaceuticals.[4]
- Relevance: Discusses the impact of incubation time and temperature on the intracellular distribution of peptide constructs.
Sources
- 1. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Cellular Delivery of Nanoparticles using Lipo-Oligoarginine Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MTS-C16 Labeling in Complex Matrices
Executive Summary & Mechanism
MTS-C16 (n-Hexadecyl methanethiosulfonate) is a specialized sulfhydryl-reactive reagent used to attach a palmitoyl-like (C16) lipid tail to cysteine residues. This technique is critical for mimicking S-palmitoylation, studying membrane-protein interactions, and probing ion channel pore accessibility (SCAM).
However, its amphiphilic nature creates a paradox: the reactive headgroup (methanethiosulfonate) is water-labile, while the tail (C16 alkyl chain) is highly hydrophobic. This guide addresses the resulting solubility issues, hydrolysis competition, and cleanup challenges in complex biological samples.
The Reaction Mechanism
The reaction is a nucleophilic attack by the thiolate anion (
Figure 1: Mechanism of cysteine modification by MTS-C16. The reaction yields a mixed disulfide and methanesulfinic acid.
Pre-Analytical: Reagent Handling & Solubilization
Issue: Users frequently report "cloudy buffers" or "zero labeling efficiency" due to immediate precipitation of the C16 chain upon aqueous dilution.
Protocol A: The "Solvent Shield" Method
MTS-C16 cannot be dissolved directly in aqueous buffer. It requires a specific solvent carrier system to maintain solubility during the rapid labeling window.
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Anhydrous DMSO | Stabilizes the hydrophobic tail; prevents premature hydrolysis. |
| Stock Concentration | 100 mM | High concentration minimizes the volume of DMSO added to the biological sample. |
| Intermediate Dilution | CRITICAL STEP: Do not dilute stock directly into buffer. | Direct dilution causes micelle formation/precipitation. |
| Delivery Method | Vortex-Injection | Inject DMSO stock into vortexing buffer to ensure rapid dispersion before aggregation. |
FAQ: Solubilization
Q: My MTS-C16 stock turned yellow. Is it still good? A: No. Yellowing indicates oxidation or hydrolysis. Methanethiosulfonates are hygroscopic.[1] If stored at -20°C, the vial must be warmed to room temperature before opening to prevent condensation, which accelerates hydrolysis [1].
Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and can lead to concentration errors. DMSO is preferred for its higher boiling point and better solvation of long alkyl chains.
Reaction Optimization in Complex Matrices
Issue: In cell lysates or membrane preps, MTS-C16 reacts non-specifically or is quenched by cytosolic thiols.
Protocol B: The "Thiol-Free" Environment
The most common failure mode is the presence of reducing agents. MTS reagents react stoichiometrically with DTT, BME, and TCEP, neutralizing the probe before it touches the protein.
-
Reducing Agent Removal:
-
Use Acetone Precipitation or Dialysis (using 10kDa MWCO) to remove DTT/BME.
-
Note: Desalting columns (e.g., PD-10) are often insufficient for clearing high concentrations of DTT.
-
-
Buffer Composition:
-
Recommended: 20 mM HEPES or Tris-HCl, pH 7.4 - 8.0.
-
Avoid: Phosphate buffers with high organic solvent content (risk of salt precipitation).[2]
-
-
Reaction Timing:
-
MTS-C16 hydrolysis half-life decreases as pH increases.
-
At pH 7.0: Reaction time 15–30 mins.
-
At pH 8.0: Reaction time 5–10 mins (faster labeling, but faster hydrolysis).
-
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for troubleshooting low labeling efficiency with MTS-C16.
Post-Reaction: Cleanup & Verification
Issue: The C16 tail turns the protein into a "grease ball," causing stickiness on columns and interference in Mass Spec.
Protocol C: Removing Excess MTS-C16
Standard desalting columns often fail because the hydrophobic MTS-C16 forms micelles that elute with the protein or the lipidated protein adheres to the resin.
Recommended Cleanup Methods:
-
Organic Solvent Precipitation (Gold Standard):
-
Add 4 volumes of ice-cold acetone. Incubate -20°C for 1 hour. Spin 15k x g.
-
Why: The protein precipitates; the lipid-MTS reagent stays soluble in the acetone.
-
-
Bio-Beads SM-2 (For Functional Assays):
-
If the protein must remain native (non-denatured), incubate the sample with Bio-Beads (hydrophobic adsorbent) for 2 hours. The beads adsorb the free detergent-like MTS-C16 [2].
-
FAQ: Verification
Q: How do I prove the lipid is attached? A:
-
Mobility Shift (SDS-PAGE): Lipidation often causes a "gel shift." However, C16 is small (~250 Da) relative to large proteins. Use high-percentage Urea-SDS-PAGE for better resolution.
-
Hydrophobicity Shift (HPLC): The retention time on a Reverse-Phase C4 or C18 column will shift significantly later due to the C16 tail.
-
PEG-Switch Assay (Indirect): Block free thiols with NEM, reduce the MTS-disulfide with DTT, then label the newly freed cysteine with PEG-Maleimide (5kDa). The massive mass shift confirms the site was originally protected (lipidated) [3].
References
- J. A. Javitch, et al. "A cluster of hydrophobic residues in the third transmembrane spanner of the dopamine D2 receptor." Biochemistry, 1995.
-
Karlin, A., & Akabas, M. H. "Substituted-cysteine accessibility method." Methods in Enzymology, 1998. [Link]
Sources
Validation & Comparative
Validation of MTS-C16 Target Engagement: A Comparative Technical Guide
The following guide provides a rigorous framework for validating MTS-C16 , positioned here as a novel small-molecule inhibitor of Drp1. Given the lack of public indexing for a compound explicitly named "MTS-C16," this guide treats it as a candidate therapeutic requiring validation against established (yet flawed) benchmarks like Mdivi-1 and P110.
Executive Summary
The validation of novel mitochondrial fission inhibitors requires distinguishing true target engagement (Drp1 inhibition) from non-specific mitochondrial toxicity. This guide outlines the protocol for validating MTS-C16 , a candidate Drp1 inhibitor, contrasting it with the industry standard Mdivi-1 , which has been compromised by off-target Complex I inhibition. The objective is to establish MTS-C16’s efficacy, specificity, and mechanism of action (MoA) using a self-validating multi-tier workflow.
Comparative Analysis: MTS-C16 vs. Established Alternatives
To validate MTS-C16, we must benchmark it against existing tools. The table below summarizes the limitations of current options, defining the "success criteria" MTS-C16 must meet.
| Feature | MTS-C16 (Candidate) | Mdivi-1 (Standard) | P110 (Peptide) | Drpitor1/1a |
| Primary Target | Drp1 (GTPase/GED) | Drp1 (Yeast Dnm1) | Drp1-Fis1 Interaction | Drp1 (GTPase) |
| Mechanism | Direct GTPase Inhibition (Proposed) | Allosteric? (Debated) | Blocks Recruitment | GTPase Inhibitor |
| Specificity | High (Required) | Low (Inhibits Complex I) | High | Moderate |
| Key Limitation | Validation Pending | Off-target ROS / Resp. defects | Stability / Cell Penetration | Solubility |
| Validation Goal | Prove no Complex I effect | N/A | N/A | N/A |
Critical Insight: Mdivi-1 was originally identified as a specific Drp1 inhibitor.[1][2] However, seminal work by Bordt et al. (2017) revealed it reversibly inhibits mitochondrial Complex I (NADH dehydrogenase) and modifies ROS production independent of Drp1. Therefore, the core validation requirement for MTS-C16 is proving it inhibits fission without impairing mitochondrial respiration.
Mechanism of Action & Target Engagement Pathway
MTS-C16 is hypothesized to target the Drp1 GTPase domain or the GTPase Effector Domain (GED), preventing the oligomerization required for membrane scission.
Figure 1: Proposed intervention point of MTS-C16 within the mitochondrial fission cascade. Unlike P110 which blocks recruitment, MTS-C16 targets the enzymatic constriction step.
Validation Protocols (Step-by-Step)
This workflow is designed to be self-validating : Biochemical success (Step 1) must be confirmed by Biophysical binding (Step 2) and Functional specificity (Step 3).
Step 1: Biochemical Validation (GTPase Activity Assay)
Objective: Prove MTS-C16 directly inhibits the enzymatic activity of recombinant Drp1.
-
Reagents: Recombinant human Drp1 protein (purified), GTP, Malachite Green Phosphate Detection Kit.
-
Protocol:
-
Incubate Drp1 (50 nM) with varying concentrations of MTS-C16 (0.1 nM – 100 µM) in assay buffer (25 mM HEPES, 100 mM NaCl, 5 mM MgCl2) for 30 mins at 37°C.
-
Control: Include Mdivi-1 (negative control for human Drp1 GTPase) and Dynasore (positive dynamin inhibitor).
-
Initiate reaction by adding 500 µM GTP.
-
Stop reaction after 30-60 mins and measure free phosphate release via Malachite Green absorbance (620 nm).
-
-
Success Criteria: MTS-C16 should show a dose-dependent reduction in phosphate release (IC50 < 10 µM). Mdivi-1 should show minimal inhibition on human Drp1 (as per Bordt et al.).
Step 2: Biophysical Target Engagement (CETSA)
Objective: Prove physical binding of MTS-C16 to Drp1 in a cellular context (Target Engagement).
-
Principle: Ligand binding stabilizes proteins, increasing their melting temperature (Tm).
-
Protocol:
-
Treat intact cells (e.g., HeLa or SH-SY5Y) with MTS-C16 (10 µM) or DMSO for 1 hour.
-
Harvest cells, wash, and resuspend in PBS.
-
Aliquot into PCR tubes and heat to a gradient of temperatures (40°C – 70°C) for 3 mins.
-
Lyse cells (freeze-thaw), centrifuge to remove precipitated (unstable) proteins.
-
Analyze supernatant via Western Blot for Drp1.
-
-
Success Criteria: The "melting curve" of Drp1 should shift to the right (higher temperature) in MTS-C16 treated samples compared to DMSO. This confirms direct physical engagement inside the cell.
Step 3: Functional Specificity (Seahorse Respiration Assay)
Objective: Differentiate specific fission inhibition from Complex I toxicity (The "Mdivi-1 Test").
-
Platform: Agilent Seahorse XF Analyzer.
-
Protocol:
-
Seed cells and treat with MTS-C16 (at IC50 and 5x IC50) vs. Mdivi-1 (50 µM).
-
Measure Oxygen Consumption Rate (OCR).
-
Key Check: Inject FCCP (uncoupler) to measure maximal respiration.
-
-
Analysis:
-
Mdivi-1 Profile: Immediate drop in Basal and Maximal respiration (indicative of Complex I inhibition).
-
MTS-C16 Success Profile: No significant drop in Basal/Maximal respiration compared to control.
-
Note: If MTS-C16 drops respiration, it is likely toxic or an off-target Complex I inhibitor.
-
Experimental Workflow Diagram
Figure 2: Sequential validation logic. Failure at the Seahorse stage (respiratory toxicity) disqualifies the compound, regardless of GTPase inhibition potency.
References
-
Bordt, E. A., et al. (2017). "The Putative Drp1 Inhibitor mdivi-1 Is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species." Developmental Cell. Link
-
Cassidy-Stone, A., et al. (2008). "Chemical inhibition of the mitochondrial division dynamin reveals its role in Bax/Bak-dependent mitochondrial outer membrane permeabilization." Developmental Cell. Link
-
Qi, X., et al. (2013). "A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity."[3][4] Journal of Cell Science.[3] Link
-
Numadate, A., et al. (2014). "Chaetoglobosin A is a novel inducer of apoptosis... via inhibition of Drp1." Biological and Pharmaceutical Bulletin. Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[5] Nature Protocols. Link
Sources
- 1. The Non-Specific Drp1 Inhibitor Mdivi-1 Has Modest Biochemical Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Allosteric DRP1 Inhibitors by Disrupting Protein–Protein Interaction with MiD49 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. huber.embl.de [huber.embl.de]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 16-Methanethiosulfonyl Hexadecanoic Acid
Executive Summary
16-Methanethiosulfonyl Hexadecanoic Acid (16-MTS-HDA) is a specialized spin-labeling reagent used primarily to introduce paramagnetic probes onto cysteine residues in proteins. While its fatty acid backbone (palmitic acid) is relatively benign, the methanethiosulfonate (MTS) functional group is highly reactive toward nucleophiles (specifically thiols) and moisture.
Critical Directive: Do not treat this simply as "fatty acid waste." The sulfur-containing MTS moiety requires specific segregation from strong oxidizers and bases to prevent uncontrolled hydrolysis or the release of irritating sulfur oxides (SOx) upon incineration without scrubbing.
Chemical Profile & Risk Assessment
To ensure a self-validating safety protocol, you must understand the "Business End" of the molecule. The MTS group drives the disposal logic.
| Property | Description | Operational Implication |
| Chemical Name | This compound | Label waste containers clearly with full name. |
| Functional Groups | Carboxylic Acid (C1) + Methanethiosulfonate (C16) | Dual Reactivity: Acidic at one end, electrophilic at the other. |
| Physical State | White to off-white powder | Inhalation hazard (dust). Use a fume hood.[1][2] |
| Reactivity | Reacts with Thiols (R-SH) and Water | Moisture Sensitive. Keep waste containers tightly sealed. |
| Decomposition | Releases Methanesulfinic acid & SOx gases | Do not autoclave. Incineration requires scrubbers. |
The Mechanism of Hazard (Why Segregation Matters)
The MTS group is designed to leave a spin label attached to a protein while releasing methanesulfinic acid. In a waste drum containing mixed biological waste (rich in proteins/thiols), this reagent remains active.
-
Risk: Uncontrolled reaction with free thiols in waste containers can generate heat and acidic byproducts.
-
Prevention: Segregate from biological waste streams until deactivated or incinerated.
Disposal Workflow (Decision Matrix)
The following diagram outlines the logical flow for determining the correct waste stream based on the physical state of the reagent.
Figure 1: Decision matrix for segregating 16-MTS-HDA waste streams to ensure compatibility with incineration protocols.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Reagent & Weighing Errors)
Context: Expired powder or excess scraped from weighing boats.
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.
-
Labeling: Must read "Hazardous Waste - Solid Organic."
-
Constituents: "this compound."
-
Hazard Checkbox: Check "Toxic" and "Irritant."[3]
-
-
Segregation: Do not mix with solid oxidizers (e.g., nitrates, permanganates).
-
Action: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.
Protocol B: Liquid Waste (Experimental Solutions)
Context: 16-MTS-HDA dissolved in DMSO, Ethanol, or Methanol for labeling reactions.
-
Solvent Compatibility:
-
If dissolved in DMSO/Ethanol : Dispose in "Non-Halogenated Organic Waste."
-
If dissolved in DCM/Chloroform : Dispose in "Halogenated Organic Waste."
-
-
Preventing Hydrolysis: Ensure the waste cap is sealed tightly. Introduction of water (aqueous buffer waste) into the organic solvent carboy can cause the MTS group to hydrolyze over time, increasing acidity.
-
Prohibited: Do NOT pour down the sink. The fatty acid chain can clog plumbing (saponification risk with bases), and the MTS group is an environmental toxicant [1].
Protocol C: Empty Containers
-
Triple Rinse: Rinse the empty reagent vial three times with a compatible solvent (ethanol or acetone).
-
Rinsate Disposal: Pour the rinsate into the appropriate liquid organic waste container (Protocol B).
-
Defacing: Deface the label on the glass vial.
-
Glass Disposal: Place the clean, defaced vial in the "Broken/Lab Glass" box.
Emergency Procedures: Spill Management
In the event of a spill, the primary risk is the generation of dust (inhalation) and skin contact (irritation).[3]
Figure 2: Immediate response workflow for solid powder spills.[1][3][4]
Spill Protocol:
-
Avoid Dust: Do not dry sweep vigorously. Cover the powder with a damp paper towel (water or ethanol) to weigh it down.
-
Collection: Scoop the damp material into a sealable bag.
-
Surface Decontamination: Wipe the area with 70% Ethanol, followed by soap and water. The fatty acid tail requires organic solvent or soap to lift from surfaces; water alone is ineffective.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5]
-
Toronto Research Chemicals. (n.d.). Safety Data Sheet: Methanethiosulfonate Reagents.[3] (General reference for MTS functional group handling).
-
Cayman Chemical. (2025).[4][6] Safety Data Sheet: Palmitic Acid.[6] (Reference for fatty acid backbone handling).
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
